

Application Notes and Protocols for 1-(5-Hydroxy-2-nitrophenyl)ethanone

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Compound of Interest

Compound Name:	1-(5-Hydroxy-2-nitrophenyl)ethanone
Cat. No.:	B1585161

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist Introduction: Unlocking the Potential of a Versatile Synthetic Building Block

1-(5-Hydroxy-2-nitrophenyl)ethanone, also known as 5'-Hydroxy-2'-nitroacetophenone, is a valuable bifunctional aromatic compound. Its structure, featuring a reactive acetyl group, a hydroxyl moiety, and a nitro group on a benzene ring, makes it a versatile precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The electron-withdrawing nature of the nitro group and the nucleophilic character of the hydroxyl group, in conjunction with the reactivity of the acetyl group, allow for a range of chemical transformations. These transformations are pivotal in the development of novel compounds with potential therapeutic applications.

This guide provides an in-depth exploration of the experimental protocols for utilizing **1-(5-Hydroxy-2-nitrophenyl)ethanone** as a key intermediate in organic synthesis, with a focus on the preparation of chalcones and quinolines—scaffolds of significant interest in medicinal chemistry. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to successful synthesis. Below is a summary of the key properties of **1-(5-Hydroxy-2-nitrophenyl)ethanone**.

Property	Value	Source
CAS Number	30879-49-3	[1]
Molecular Formula	C ₈ H ₇ NO ₄	Chemcia
Molecular Weight	181.15 g/mol	Chemcia
Appearance	Not specified, typically a solid	
Melting Point	Not specified	
Solubility	Soluble in common organic solvents such as ethanol, methanol, and DMSO.	

Core Application: A Gateway to Bioactive Heterocycles

The strategic placement of the functional groups in **1-(5-Hydroxy-2-nitrophenyl)ethanone** makes it an ideal starting material for the synthesis of various heterocyclic systems. The presence of the ortho-nitro group to the acetyl function is particularly significant as it can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions. This feature is exploited in the synthesis of quinolines via the Friedländer annulation. Furthermore, the acetyl group provides a reactive site for condensation reactions, most notably the Claisen-Schmidt condensation for the synthesis of chalcones, which are precursors to flavonoids and other important bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β -unsaturated ketones, commonly known as chalcones. These compounds are not only important intermediates for the synthesis of flavonoids and other heterocycles but also exhibit a wide range of biological activities themselves.[2][3] The reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.[4]

The following protocol describes a general yet robust method for the synthesis of a chalcone derivative from **1-(5-Hydroxy-2-nitrophenyl)ethanone** and a substituted benzaldehyde.

Reaction Scheme:



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Figure 1: General scheme for the Claisen-Schmidt condensation.

Materials and Reagents:

- **1-(5-Hydroxy-2-nitrophenyl)ethanone**
- Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
- Ethanol (reagent grade)
- Sodium hydroxide (NaOH)
- Deionized water
- Hydrochloric acid (HCl), 10% aqueous solution
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
- Thin-layer chromatography (TLC) apparatus

- Purification setup (e.g., recrystallization apparatus or column chromatography)

Step-by-Step Procedure:

- Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of **1-(5-Hydroxy-2-nitrophenyl)ethanone** in a suitable amount of ethanol.
- Addition of Aldehyde: To the stirred solution, add 1.0-1.2 equivalents of the desired aromatic aldehyde.
- Base Addition: Prepare a 20-40% aqueous solution of sodium hydroxide. Cool the reaction mixture in an ice bath and slowly add the NaOH solution dropwise with vigorous stirring. The amount of base can be catalytic or stoichiometric depending on the specific substrates.^[5]
- Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by TLC. Typically, the reaction is complete within 12-24 hours. ^[5] The formation of a precipitate is often an indication of product formation.
- Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture to a pH of approximately 5 by the slow addition of 10% HCl. This will precipitate the chalcone product.
- Purification: Collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.^[5]

Causality Behind Experimental Choices:

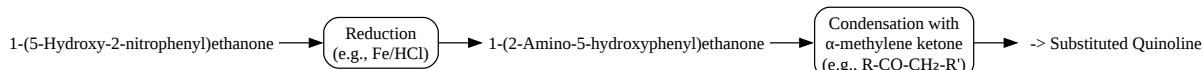
- Base Catalyst: Sodium hydroxide is a commonly used and effective base for deprotonating the α -carbon of the acetophenone, leading to the formation of the enolate ion necessary for the condensation.
- Solvent: Ethanol is a good solvent for both the reactants and the base, and it allows for easy work-up.
- Temperature: Running the reaction at room temperature is generally sufficient and helps to minimize side reactions.

- Acidification: Acidification of the reaction mixture after completion is crucial to neutralize the excess base and precipitate the phenolic chalcone product.

Protocol 2: Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for the construction of the quinoline ring system.^[6] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α -methylene group.^{[7][8]} A key feature of using **1-(5-Hydroxy-2-nitrophenyl)ethanone** for this synthesis is that the nitro group can be reduced *in situ* to an amino group, which then undergoes cyclization.

Reaction Scheme:



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